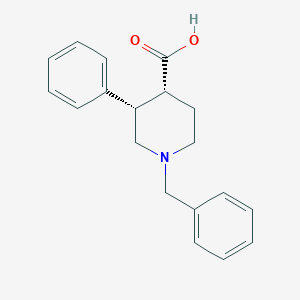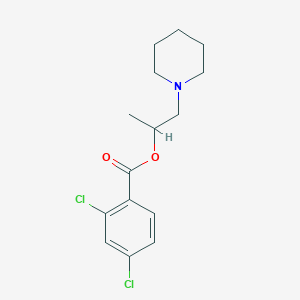
3-Carbamoyl-1-(naphthalen-1-ylmethyl)pyridinium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Carbamoyl-1-(naphthalen-1-ylmethyl)pyridinium, also known as CNMP, is a chemical compound that has drawn significant interest in scientific research due to its unique properties and potential applications. CNMP is a pyridinium-based compound that is synthesized through a multi-step process involving several chemical reactions.
Mécanisme D'action
The mechanism of action of 3-Carbamoyl-1-(naphthalen-1-ylmethyl)pyridinium is not yet fully understood. However, studies have suggested that 3-Carbamoyl-1-(naphthalen-1-ylmethyl)pyridinium may act as an inhibitor of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting AChE, 3-Carbamoyl-1-(naphthalen-1-ylmethyl)pyridinium may increase the concentration of acetylcholine in the brain, leading to improved cognitive function.
Biochemical and Physiological Effects
Studies have shown that 3-Carbamoyl-1-(naphthalen-1-ylmethyl)pyridinium has several biochemical and physiological effects. 3-Carbamoyl-1-(naphthalen-1-ylmethyl)pyridinium has been shown to increase the concentration of acetylcholine in the brain, leading to improved cognitive function. 3-Carbamoyl-1-(naphthalen-1-ylmethyl)pyridinium has also been shown to have antioxidant properties, which may help protect cells from damage caused by free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-Carbamoyl-1-(naphthalen-1-ylmethyl)pyridinium in lab experiments is its excellent electrochemical properties. 3-Carbamoyl-1-(naphthalen-1-ylmethyl)pyridinium is an ideal candidate for use in biosensors due to its ability to detect and measure various substances. However, one of the limitations of using 3-Carbamoyl-1-(naphthalen-1-ylmethyl)pyridinium in lab experiments is its complex synthesis method, which can be time-consuming and expensive.
Orientations Futures
There are several future directions for the study of 3-Carbamoyl-1-(naphthalen-1-ylmethyl)pyridinium. One potential direction is the development of 3-Carbamoyl-1-(naphthalen-1-ylmethyl)pyridinium-based biosensors for the detection and measurement of various substances. Another potential direction is the investigation of 3-Carbamoyl-1-(naphthalen-1-ylmethyl)pyridinium's potential as a treatment for cognitive disorders such as Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of 3-Carbamoyl-1-(naphthalen-1-ylmethyl)pyridinium and its potential applications in scientific research.
Conclusion
In conclusion, 3-Carbamoyl-1-(naphthalen-1-ylmethyl)pyridinium is a chemical compound that has drawn significant interest in scientific research due to its unique properties and potential applications. 3-Carbamoyl-1-(naphthalen-1-ylmethyl)pyridinium is synthesized through a multi-step process involving several chemical reactions. 3-Carbamoyl-1-(naphthalen-1-ylmethyl)pyridinium has been studied for its potential applications in biosensors and as a treatment for cognitive disorders. 3-Carbamoyl-1-(naphthalen-1-ylmethyl)pyridinium has several biochemical and physiological effects, including increased concentration of acetylcholine in the brain and antioxidant properties. While 3-Carbamoyl-1-(naphthalen-1-ylmethyl)pyridinium has several advantages for use in lab experiments, its complex synthesis method is a limitation. There are several future directions for the study of 3-Carbamoyl-1-(naphthalen-1-ylmethyl)pyridinium, including the development of 3-Carbamoyl-1-(naphthalen-1-ylmethyl)pyridinium-based biosensors and investigation of its potential as a treatment for cognitive disorders.
Méthodes De Synthèse
The synthesis of 3-Carbamoyl-1-(naphthalen-1-ylmethyl)pyridinium involves a multi-step process that includes several chemical reactions. The first step involves the reaction of 2-chloronicotinic acid with thionyl chloride to form 2-chloronicotinoyl chloride. The second step involves the reaction of 2-chloronicotinoyl chloride with naphthalen-1-ylmethanol to form 2-(naphthalen-1-ylmethyl)nicotinoyl chloride. The third and final step involves the reaction of 2-(naphthalen-1-ylmethyl)nicotinoyl chloride with ammonium carbonate to form 3-Carbamoyl-1-(naphthalen-1-ylmethyl)pyridinium.
Applications De Recherche Scientifique
3-Carbamoyl-1-(naphthalen-1-ylmethyl)pyridinium has been studied for its potential applications in scientific research. One of the most promising applications of 3-Carbamoyl-1-(naphthalen-1-ylmethyl)pyridinium is in the development of biosensors. Biosensors are devices that use biological molecules to detect and measure various substances. 3-Carbamoyl-1-(naphthalen-1-ylmethyl)pyridinium has been shown to have excellent electrochemical properties, making it an ideal candidate for use in biosensors.
Propriétés
Nom du produit |
3-Carbamoyl-1-(naphthalen-1-ylmethyl)pyridinium |
|---|---|
Formule moléculaire |
C17H15N2O+ |
Poids moléculaire |
263.31 g/mol |
Nom IUPAC |
1-(naphthalen-1-ylmethyl)pyridin-1-ium-3-carboxamide |
InChI |
InChI=1S/C17H14N2O/c18-17(20)15-8-4-10-19(12-15)11-14-7-3-6-13-5-1-2-9-16(13)14/h1-10,12H,11H2,(H-,18,20)/p+1 |
Clé InChI |
QCDKBEKYDAYBEL-UHFFFAOYSA-O |
SMILES |
C1=CC=C2C(=C1)C=CC=C2C[N+]3=CC=CC(=C3)C(=O)N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2C[N+]3=CC=CC(=C3)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[Benzyl(methyl)amino]ethyl 3-methoxybenzoate](/img/structure/B257252.png)
![2-[Benzyl(methyl)amino]ethyl 2,4-dichlorobenzoate](/img/structure/B257253.png)
![1-Methyl-4-[(2-methylphenoxy)acetyl]piperazine](/img/structure/B257259.png)




![N-[4-(acetylamino)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B257267.png)

